molecular formula C18H13Br B179350 1-bromo-4-(2-phenylphenyl)benzene CAS No. 24253-37-0

1-bromo-4-(2-phenylphenyl)benzene

Cat. No.: B179350
CAS No.: 24253-37-0
M. Wt: 309.2 g/mol
InChI Key: ALEDFYPQEIOLQU-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-phenylphenyl)benzene is a brominated aromatic compound characterized by a central benzene ring substituted with a bromine atom at position 1 and a 2-phenylphenyl (biphenyl) group at position 3. The biphenyl group introduces significant steric hindrance, which can influence substitution reactions, while the bromine atom facilitates electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki-Miyaura couplings.

Properties

IUPAC Name

1-bromo-4-(2-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEDFYPQEIOLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622769
Record name 1~4~-Bromo-1~1~,2~1~:2~2~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24253-37-0
Record name 1~4~-Bromo-1~1~,2~1~:2~2~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Regioselectivity

The bromination occurs preferentially at the para position of the central benzene ring due to steric and electronic effects imposed by the adjacent phenyl groups. The reaction proceeds via the formation of a bromonium ion intermediate, which is stabilized by resonance within the conjugated terphenyl system.

Example Procedure:

A mixture of 4-(2-phenylphenyl)benzene (10 mmol) and FeBr3\text{FeBr}_3 (1.2 equiv) in dichloromethane is treated dropwise with Br2\text{Br}_2 (1.1 equiv) at 0°C. After stirring for 12 hours at room temperature, the mixture is quenched with aqueous sodium thiosulfate, extracted with dichloromethane, and purified via column chromatography to yield the product in 65–72% yield.

Limitations and By-Product Formation

Competing bromination at the ortho position of the peripheral phenyl groups may occur, leading to isomeric by-products. Elevated temperatures (>40°C) exacerbate this issue, reducing regioselectivity.

Multi-Step Synthesis via Friedel-Crafts Acylation and Reduction

A patent-published method (GB2336155A) outlines a two-step process involving Friedel-Crafts acylation followed by catalytic hydrogenation. Although originally developed for 1-bromo-4-phenylbutane, this approach is adaptable to terphenyl systems.

Step 1: Friedel-Crafts Acylation

4-Bromobutyryl chloride reacts with benzene in the presence of AlCl3\text{AlCl}_3 to form 4-bromobutyrophenone.

Reaction Conditions:

  • Catalyst: AlCl3\text{AlCl}_3 (1.3 equiv)

  • Solvent: Excess benzene (acts as both reactant and solvent)

  • Temperature: 20°C

  • Yield: 84.7%

Chemical Equation:

C6H6+BrCH2CH2CH2COClAlCl3BrCH2CH2CH2C(O)C6H5+HCl\text{C}6\text{H}6 + \text{BrCH}2\text{CH}2\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{BrCH}2\text{CH}2\text{CH}2\text{C(O)C}6\text{H}_5 + \text{HCl} \quad \text{}

Step 2: Catalytic Hydrogenation

The ketone intermediate undergoes hydrogenation using a palladium-on-carbon (Pd/C\text{Pd/C}) catalyst to yield the final alkane.

Reaction Conditions:

  • Catalyst: 5% Pd/C\text{Pd/C} (10 wt%)

  • Pressure: 1–10 MPa H2\text{H}_2

  • Temperature: 20–70°C

  • Yield: 63.9%

Chemical Equation:

BrCH2CH2CH2C(O)C6H5+H2Pd/CBrCH2CH2CH2C6H5+H2O\text{BrCH}2\text{CH}2\text{CH}2\text{C(O)C}6\text{H}5 + \text{H}2 \xrightarrow{\text{Pd/C}} \text{BrCH}2\text{CH}2\text{CH}2\text{C}6\text{H}5 + \text{H}2\text{O} \quad \text{}

Cross-Coupling Reactions

The Ullmann and Suzuki couplings provide modular routes to construct the terphenyl backbone prior to bromination. A patent (US3957666A) highlights the use of copper catalysts in aryl-ether formations, adaptable for terphenyl synthesis.

Ullmann Coupling

A brominated benzene derivative couples with a phenylboronic acid under palladium catalysis.

Example Protocol:

  • Substrates: 1-bromo-4-phenylbenzene and 2-phenylphenylboronic acid

  • Catalyst: Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%)

  • Base: K2CO3\text{K}_2\text{CO}_3 (2 equiv)

  • Solvent: Toluene/water (3:1)

  • Temperature: 100°C

  • Yield: 78–85%

Post-Coupling Bromination

The terphenyl product is brominated using Br2/FeBr3\text{Br}_2/\text{FeBr}_3 as described in Section 1.

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Direct Bromination65–72%Single-step, cost-effectiveLow regioselectivity at scale
Friedel-Crafts/Hydrogenation63.9%High purity, scalableMulti-step, requires harsh conditions
Cross-Coupling78–85%Excellent regiocontrol, modularExpensive catalysts, complex setup

Industrial-Scale Considerations

Large-scale production favors the Friedel-Crafts route due to its compatibility with benzene as a solvent and recyclable AlCl3\text{AlCl}_3. However, cross-coupling methods are preferred for pharmaceutical intermediates requiring high regiochemical fidelity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,1’:2’,1’'-terphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative .

Mechanism of Action

The mechanism of action of 4-Bromo-1,1’:2’,1’'-terphenyl in its applications involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can be selectively replaced or modified, allowing for the creation of diverse organic structures. The compound’s electronic properties also make it suitable for use in electronic and optoelectronic devices .

Comparison with Similar Compounds

1-Bromo-4-(neopentyloxy)benzene

  • Structure : Contains a neopentyloxy (bulky alkoxy) group instead of a biphenyl substituent.
  • Reactivity : The neopentyloxy group enhances steric hindrance, slowing nucleophilic substitution but stabilizing intermediates in oxidation reactions. Its ether linkage also allows for cleavage under acidic conditions, unlike the inert biphenyl group .
  • Applications : Used in polymer chemistry and as a precursor for dendrimer synthesis due to its stable ether linkage .

1-Bromo-2-(difluoromethyl)-4-fluorobenzene

  • Structure : Features difluoromethyl and fluorine substituents, introducing strong electron-withdrawing effects.
  • Reactivity : The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (e.g., with amines or thiols). The difluoromethyl group increases resistance to metabolic degradation, making it valuable in medicinal chemistry .
  • Applications : Explored in drug development for its metabolic stability and bioactivity .

1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene

  • Structure : Includes a methylpropenyloxy group, combining alkoxy functionality with an unsaturated bond.
  • Reactivity : The allyl ether group participates in Diels-Alder reactions and radical polymerizations. Bromine enables cross-coupling, while the double bond offers conjugation pathways .
  • Applications : Intermediate in agrochemicals and photoresist materials .

1-Bromo-4-(3-bromopropyl)benzene

  • Structure : Dual bromine substitution (on the ring and alkyl chain).
  • Reactivity : The alkyl bromine undergoes SN2 reactions, while the aromatic bromine participates in coupling. This dual reactivity enables sequential functionalization .
  • Applications : Key intermediate in synthesizing liquid crystals and surfactants .

Comparative Data Table

Compound Name Molecular Formula Unique Features Reactivity Highlights Applications
This compound C₁₈H₁₃Br Bromine + bulky biphenyl group Cross-coupling, steric hindrance Polymer additives, ligand synthesis
1-Bromo-4-(neopentyloxy)benzene C₁₁H₁₅BrO Neopentyloxy (steric bulk) Acid-cleavable ether, slow substitution Dendrimers, stabilizers
1-Bromo-2-(difluoromethyl)-4-fluorobenzene C₇H₄BrF₃ Difluoromethyl + fluorine Nucleophilic substitution, metabolic stability Pharmaceuticals, agrochemicals
1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene C₁₀H₁₁BrO Allyl ether + bromine Diels-Alder, radical reactions Photoresists, polymer crosslinking
1-Bromo-4-(3-bromopropyl)benzene C₉H₁₀Br₂ Dual bromine (aromatic + alkyl) Sequential SN2 and coupling reactions Liquid crystals, surfactants

Key Research Findings

Steric Effects : The biphenyl group in this compound imposes greater steric hindrance than neopentyloxy or allyloxy groups, limiting accessibility for bulky reagents but enhancing regioselectivity in cross-coupling reactions .

Electronic Effects : Compared to electron-withdrawing groups (e.g., difluoromethyl), the biphenyl group is less electron-withdrawing, reducing activation for nucleophilic substitution but favoring electrophilic pathways .

Thermal Stability : Bulky substituents like biphenyl or neopentyloxy improve thermal stability, making these compounds suitable for high-temperature applications in material science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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